molecular formula C18H16N2O4 B11701522 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide

Cat. No.: B11701522
M. Wt: 324.3 g/mol
InChI Key: XJWGCRYYCNWWIT-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Introduction of Propionamide Group: The propionamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide: Lacks the methoxy group, which may affect its biological activity.

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-propionamide: Similar structure but with a different substitution pattern.

Uniqueness

The presence of the methoxy group in 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide may confer unique properties, such as enhanced binding affinity to certain targets or improved solubility.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11(16(21)19-14-9-5-6-10-15(14)24-2)20-17(22)12-7-3-4-8-13(12)18(20)23/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGCRYYCNWWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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